molecular formula C9H8F4O2S B13158976 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride

Cat. No.: B13158976
M. Wt: 256.22 g/mol
InChI Key: YJNYAVXNNFPQAA-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride typically involves the reaction of 4-(trifluoromethyl)benzene with ethane-1-sulfonyl fluoride under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The sulfonyl fluoride group can act as an electrophile, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications[10][10].

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanesulfonyl fluoride

InChI

InChI=1S/C9H8F4O2S/c10-9(11,12)8-3-1-7(2-4-8)5-6-16(13,14)15/h1-4H,5-6H2

InChI Key

YJNYAVXNNFPQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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